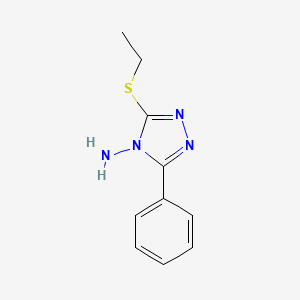

3-(Ethylsulfanyl)-5-phenyl-4h-1,2,4-triazol-4-ylamine

Description

3-(Ethylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-ylamine is a triazole-derived heterocyclic compound characterized by a 1,2,4-triazole core substituted with an ethylsulfanyl group at position 3 and a phenyl group at position 3. This compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and pesticidal properties . Its molecular formula is C₁₀H₁₁N₄S, with a molecular weight of 219.29 g/mol (inferred from analogs in –13).

Properties

IUPAC Name |

3-ethylsulfanyl-5-phenyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-2-15-10-13-12-9(14(10)11)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALINWCFMALTFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)-5-phenyl-4h-1,2,4-triazol-4-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylthiosemicarbazide with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)-5-phenyl-4h-1,2,4-triazol-4-ylamine can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrotriazoles.

Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(ethylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-ylamine typically involves methods such as S-alkylation and cyclization reactions. For instance, one common approach includes the reaction of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with ethyl iodide in an alkaline medium. The resulting product can be characterized using various techniques including NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Anticancer Properties

Research has indicated that compounds derived from 1,2,4-triazoles exhibit significant anticancer activity. For example, studies have shown that derivatives of this compound can inhibit the growth of cancer cells in vitro. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anticonvulsant Effects

Preliminary studies have indicated that this compound may possess anticonvulsant properties. In animal models, it has shown effectiveness in reducing seizure frequency and severity. This opens avenues for research into its use as a treatment for epilepsy and other seizure disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the phenyl group or the ethylsulfanyl moiety can significantly alter its pharmacological profile. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution on phenyl | Enhanced anticancer activity |

| Alteration of sulfanyl group | Improved antimicrobial properties |

This table summarizes how structural changes can impact the compound's efficacy across different biological assays.

Case Study 1: Anticancer Activity

In a study published by Holla et al., various triazole derivatives were synthesized and tested for their anticancer properties against human cancer cell lines. The results indicated that modifications similar to those found in this compound led to significant reductions in cell viability .

Case Study 2: Antimicrobial Efficacy

A separate investigation evaluated the antimicrobial effectiveness of triazole derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with structural similarities to this compound exhibited notable antibacterial activity .

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)-5-phenyl-4h-1,2,4-triazol-4-ylamine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The triazole ring can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Comparison with Similar Compounds

Key Observations :

- Fluorinated derivatives (e.g., difluoromethyl) exhibit lower molecular weights and improved stability due to fluorine’s electronegativity and resistance to oxidative metabolism .

Crystallographic and Analytical Characterization

- X-ray Crystallography : Tools like SHELXL and ORTEP-3 are used to resolve triazole structures, confirming substituent orientation and hydrogen-bonding networks .

- Spectroscopic Data : IR and ¹H NMR spectra (e.g., NH₂ peaks at δ 5.2–5.8 ppm, aromatic protons at δ 7.2–7.8 ppm) are critical for structural validation .

Biological Activity

3-(Ethylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-ylamine is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific triazole derivative, supported by relevant research findings and case studies.

- Molecular Formula : C11H14N4S

- Molecular Weight : 238.32 g/mol

- IUPAC Name : this compound

The biological activity of triazole derivatives often involves their interaction with various biological targets:

- Enzyme Inhibition : Many triazoles act as enzyme inhibitors. For instance, they can inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, which is essential for DNA synthesis and cell division .

- Antimicrobial Activity : Triazoles have shown promise in inhibiting the growth of various microorganisms. The mechanism typically involves disrupting cellular functions or inhibiting biosynthetic pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties:

- In Vitro Studies : In studies comparing various triazole derivatives, this compound showed comparable activity against Gram-positive and Gram-negative bacteria. For example, it demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties:

- Fungal Inhibition : The compound has shown potential against Candida species and Aspergillus spp., which are common pathogens in immunocompromised individuals. The antifungal activity is attributed to its ability to inhibit ergosterol synthesis in fungal cell membranes .

Anticancer Activity

Emerging research suggests that triazole derivatives may have anticancer properties:

- Cell Line Studies : In vitro studies on cancer cell lines have indicated that this compound can induce apoptosis in various cancer types. For instance, it showed IC50 values of approximately 25 µM against breast cancer cell lines (MCF7) and colorectal cancer cells (HCT116) in preliminary assays .

Study 1: Dihydrofolate Reductase Inhibition

A study conducted by focused on the inhibition of DHFR by various triazole derivatives. The researchers found that compounds structurally similar to this compound exhibited significant inhibition with IC50 values lower than those of standard drugs like methotrexate.

Study 2: Antimicrobial Efficacy

In a comparative study published in , this compound was tested against a panel of bacterial strains. The results indicated that this compound had similar or superior antibacterial activity compared to established antibiotics such as gentamicin.

Data Summary

Q & A

Q. What are the standard synthetic routes for 3-(Ethylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine?

The compound is typically synthesized via S-alkylation of a triazole-3-thiol precursor (e.g., 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) with ethyl halides in an alkaline medium. For example, in methanol with NaOH, the thiol group undergoes nucleophilic substitution with ethyl bromide or iodide at room temperature, yielding the ethylsulfanyl derivative. This method ensures high purity and scalability for laboratory-scale synthesis .

Q. How is the compound characterized spectroscopically?

Structural confirmation relies on ¹H-NMR and ¹³C-NMR spectroscopy , which identify key signals such as the ethylsulfanyl (-SCH₂CH₃) protons (δ ~2.5–3.0 ppm) and the aromatic protons from the phenyl group (δ ~7.2–7.8 ppm). Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity. Crystallographic studies (e.g., X-ray diffraction) may resolve ambiguities in tautomeric forms or hydrogen bonding networks .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, enabling the design of energy-efficient synthetic routes. For instance, ICReDD’s framework integrates computational reaction path searches with experimental validation to reduce trial-and-error approaches. This method identifies optimal solvents, catalysts, and substituent effects, as demonstrated in related triazole derivatives .

Q. How should researchers address discrepancies in bioactivity data caused by substituent variations?

Contradictory bioactivity results often arise from differences in substituent electronic or steric profiles . For example, replacing ethylsulfanyl with benzylsulfanyl () alters lipophilicity and binding affinity. To resolve discrepancies:

Q. What challenges arise in crystallographic analysis of triazole derivatives like 3-(Ethylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine?

Key challenges include:

- Solvate formation : Co-crystallization with water or solvents (e.g., 6:1 hydrate in ) complicates unit cell determination.

- Tautomerism : The triazole ring may adopt multiple tautomeric forms, requiring low-temperature crystallography to "freeze" dynamic equilibria.

- Packing effects : Bulky substituents (e.g., cycloheptyl in ) induce steric strain, affecting crystal symmetry. Solutions include using synchrotron radiation for high-resolution data collection .

Q. How can researchers design derivatives for systematic SAR studies?

A stepwise substitution strategy is recommended:

- Core modification : Vary the triazole substituents (e.g., replace ethylsulfanyl with fluorobenzylsulfanyl, as in ) to modulate electronic properties.

- Functional group introduction : Add polar groups (e.g., -OH, -NH₂) to enhance solubility or hydrogen bonding.

- Bioisosteric replacement : Substitute sulfur with oxygen or selenium to study chalcogen effects.

- High-throughput screening : Use automated platforms to test derivatives against target enzymes (e.g., kinases, oxidoreductases) .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

While specific data for 3-(Ethylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine are limited, general practices include:

- Waste segregation : Collect sulfur-containing byproducts separately for professional disposal to avoid environmental contamination.

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ inhalation exposure.

- Stability testing : Monitor for decomposition under light or heat, as sulfanyl groups may oxidize to sulfoxides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.